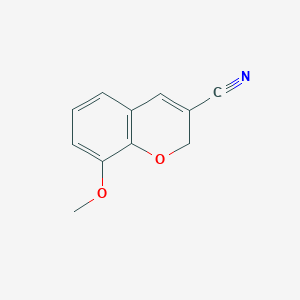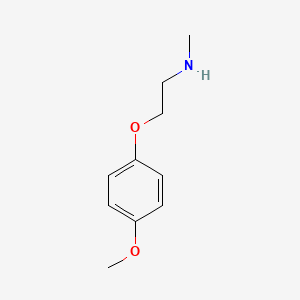
8-methoxy-2H-chromene-3-carbonitrile
Übersicht
Beschreibung
8-Methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 and is a yellow solid . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 187.2 . The melting point is reported to be between 105 - 106°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 8-Methoxy-2H-chromene-3-carbonitrile derivatives have been synthesized in various studies, exploring eco-friendly and efficient methods. For instance, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles using an environmentally friendly approach in aqueous media is notable for its good yields and minimal pollution (Shi, Yu, Zhuang, & Wang, 2006). Similarly, the synthesis of 11-Amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives through condensation and characterization techniques like X-ray diffraction analysis has been reported (Han, Du, Chen, & Zhao, 2014).
Cytotoxicity and Anticancer Applications
- Chromene derivatives have shown potential in anticancer research. For example, the inhibitory activity of benzo[h]chromene derivatives in human glioblastoma cells, with one compound demonstrating significant cytotoxic effects, suggests potential applications in cancer therapy (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016). Another study synthesized and evaluated 1H-benzo[f]chromene derivatives for cytotoxic activities against various cancer cell lines, indicating the role of specific substitutions in enhancing cytotoxicity (Mohamed, Fouda, Khattab, El- Agrody, & Afifi, 2016).
Imaging Applications
- Carbon-11-labeled 4-aryl-4H-chromenes have been developed as new PET agents for imaging apoptosis in cancer. The preparation and characterization of these compounds, along with their potential in cancer imaging, highlight another vital research application of chromene derivatives (Gao, Wang, Miller, Hutchins, & Zheng, 2010).
Corrosion Inhibition
- Chromeno-carbonitriles have also been investigated as corrosion inhibitors. For instance, a study on N-hydrospiro-chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions demonstrated their effectiveness and mixed-type inhibition characteristics (Quadri, Olasunkanmi, Akpan, Alfantazi, Obot, Verma, Al-Mohaimeed, Ebenso, & Quraishi, 2021).
Photocatalytic Synthesis
- Visible light-induced, catalyst-free synthesis of chromene derivatives has been explored as an eco-friendly and efficient method. The use of visible light irradiation in a water–ethanol mixture for synthesizing chromene nuclei highlights a green approach in chemical synthesis (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015).
Safety and Hazards
The safety information for 8-methoxy-2H-chromene-3-carbonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as first aid measures .
Eigenschaften
IUPAC Name |
8-methoxy-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAHWMZYLIXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369390 | |
| Record name | 8-methoxy-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-69-8 | |
| Record name | 8-methoxy-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)






